molecular formula C11H21NO B13591829 3-(Cyclopentylmethyl)piperidin-3-ol

3-(Cyclopentylmethyl)piperidin-3-ol

Cat. No.: B13591829
M. Wt: 183.29 g/mol
InChI Key: YZQCUGURAXAWSI-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopentylmethyl group attached to the piperidine ring, along with a hydroxyl group at the third position. Piperidine derivatives are known for their significant role in the pharmaceutical industry, serving as key building blocks for the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylmethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Cyclopentylmethyl)piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclopentylmethyl)piperidin-3-ol is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(cyclopentylmethyl)piperidin-3-ol

InChI

InChI=1S/C11H21NO/c13-11(6-3-7-12-9-11)8-10-4-1-2-5-10/h10,12-13H,1-9H2

InChI Key

YZQCUGURAXAWSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CCCNC2)O

Origin of Product

United States

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